molecular formula C17H22ClN B5113742 5-(3-chloro-1-adamantyl)-2-methylaniline

5-(3-chloro-1-adamantyl)-2-methylaniline

Cat. No. B5113742
M. Wt: 275.8 g/mol
InChI Key: YXTLQZKGJCZSMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-chloro-1-adamantyl)-2-methylaniline, also known as Memantine, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It is used in the treatment of Alzheimer's disease and other neurological disorders. Memantine has been approved by the Food and Drug Administration (FDA) for the treatment of moderate to severe Alzheimer's disease.

Mechanism of Action

5-(3-chloro-1-adamantyl)-2-methylaniline works by blocking the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the receptor, 5-(3-chloro-1-adamantyl)-2-methylaniline reduces the overstimulation of the receptor, which can lead to neuronal damage and death.
Biochemical and Physiological Effects:
5-(3-chloro-1-adamantyl)-2-methylaniline has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to reduce the levels of inflammatory cytokines, which can contribute to neuronal damage.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-chloro-1-adamantyl)-2-methylaniline in lab experiments is that it has a well-defined mechanism of action, which allows researchers to study its effects on specific pathways. However, 5-(3-chloro-1-adamantyl)-2-methylaniline can also have off-target effects, which can complicate the interpretation of results. Additionally, 5-(3-chloro-1-adamantyl)-2-methylaniline can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on 5-(3-chloro-1-adamantyl)-2-methylaniline. One area of interest is the potential use of 5-(3-chloro-1-adamantyl)-2-methylaniline in the treatment of other neurological disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another area of interest is the development of new formulations of 5-(3-chloro-1-adamantyl)-2-methylaniline that improve its solubility and bioavailability. Finally, research is needed to better understand the long-term effects of 5-(3-chloro-1-adamantyl)-2-methylaniline on cognitive function and neuronal health.

Synthesis Methods

The synthesis of 5-(3-chloro-1-adamantyl)-2-methylaniline involves the reaction of 3-chloro-1-adamantylamine with 2-methylbenzaldehyde. The reaction takes place in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography.

Scientific Research Applications

5-(3-chloro-1-adamantyl)-2-methylaniline has been extensively studied in the field of neuroscience for its potential therapeutic effects on various neurological disorders. Research has shown that 5-(3-chloro-1-adamantyl)-2-methylaniline can improve cognitive function in patients with Alzheimer's disease. It has also been studied for its potential use in the treatment of Parkinson's disease, multiple sclerosis, and traumatic brain injury.

properties

IUPAC Name

5-(3-chloro-1-adamantyl)-2-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22ClN/c1-11-2-3-14(5-15(11)19)16-6-12-4-13(7-16)9-17(18,8-12)10-16/h2-3,5,12-13H,4,6-10,19H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXTLQZKGJCZSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-1-adamantyl)-2-methylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.